Bivamelagon (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bivamelagon (hydrochloride) is a small molecule drug that acts as an agonist of the melanocortin receptor 4 (MC4R). It is primarily used in research related to obesity, diabetes, inflammation, and erectile dysfunction . The compound has shown potential in addressing metabolic disorders and other conditions related to MC4R activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bivamelagon (hydrochloride) involves multiple steps, starting from the appropriate precursors. The detailed synthetic route is often proprietary, but it generally includes the formation of the core structure followed by functional group modifications to achieve the desired activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of Bivamelagon (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Bivamelagon (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Bivamelagon (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the structure-activity relationship of MC4R agonists and to develop new compounds with improved efficacy.
Biology: The compound helps in understanding the role of MC4R in various biological processes, including energy homeostasis and inflammation.
Medicine: Bivamelagon (hydrochloride) is investigated for its potential therapeutic effects in treating obesity, diabetes, and erectile dysfunction.
Industry: It is used in the development of new drugs targeting metabolic disorders and other conditions related to MC4R activity
Mechanism of Action
Bivamelagon (hydrochloride) exerts its effects by binding to and activating the melanocortin receptor 4 (MC4R). This activation leads to a cascade of intracellular signaling events, including the activation of adenylate cyclase and the increase in cyclic adenosine monophosphate (cAMP) levels. These signaling pathways ultimately result in the modulation of energy homeostasis, inflammation, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Beta-Melanocyte-Stimulating Hormone (Beta-MSH): An endogenous MC4R agonist with similar biological effects.
Adrenocorticotropic Hormone (ACTH): Another endogenous peptide that activates MC4R.
Bremelanotide: A synthetic MC4R agonist used for similar research purposes.
Uniqueness
Bivamelagon (hydrochloride) is unique due to its specific structure and high affinity for MC4R. This makes it a valuable tool in research and potential therapeutic applications, particularly in conditions where MC4R activity is implicated .
Properties
Molecular Formula |
C35H54Cl2N4O4 |
---|---|
Molecular Weight |
665.7 g/mol |
IUPAC Name |
N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide;hydrochloride |
InChI |
InChI=1S/C35H53ClN4O4.ClH/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25;/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3;1H/t24?,27?,28-,29-,30+,31-;/m0./s1 |
InChI Key |
DPMKLJUIFGHPGV-HNKKTDSXSA-N |
Isomeric SMILES |
CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl |
Canonical SMILES |
CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.